
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a chlorobenzyl moiety. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide.
Attachment of the chlorobenzyl group: This can be done through a nucleophilic substitution reaction where the piperidine-sulfonamide intermediate reacts with 4-chlorobenzyl chloride.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Structural Features
The compound features a piperidine ring, a sulfonamide group, and a chlorobenzyl moiety, which contribute to its pharmacological properties. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving membrane permeability.
Case Studies
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Research indicates that sulfonamide derivatives possess broad-spectrum antimicrobial activity, making this compound a candidate for further development in treating bacterial infections.
Medicinal Chemistry
The compound serves as a valuable building block in drug design, particularly for developing inhibitors targeting specific enzymes involved in disease pathways. Its unique structure allows for modifications that can enhance efficacy and selectivity.
Enzyme Inhibition Studies
Due to its ability to interact with enzyme active sites, this compound is utilized in studies aimed at understanding enzyme kinetics and mechanisms. It can help elucidate the role of specific enzymes in metabolic pathways.
Biological Activity | Test Methodology | Observations |
---|---|---|
Antitumor | MTT Assay | Significant cytotoxicity against cancer cell lines |
Antimicrobial | Disk Diffusion | Broad spectrum activity against Gram-positive and Gram-negative bacteria |
Enzyme Inhibition | Kinetic Assays | Competitive inhibition observed with specific enzymes |
Mechanism of Action
The mechanism of action of 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-(4-fluorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((3-(4-methylbenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((3-(4-bromobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Uniqueness
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the benzyl group.
Biological Activity
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that exhibits various biological activities, primarily related to its role as an enzyme inhibitor and potential therapeutic agent. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a ureido side chain. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C16H23ClN4O2S, with a molecular weight of approximately 372.5 g/mol. The structure features:
- A piperidine ring , which contributes to the compound's basicity and ability to interact with biological targets.
- A sulfonamide group , known for its role in antibacterial activity and enzyme inhibition.
- A ureido side chain , which enhances the compound's solubility and binding affinity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes, including:
- Carbonic Anhydrases (CAs) : These enzymes are crucial in regulating pH and fluid balance. Sulfonamides are known to inhibit CAs effectively, with some derivatives showing nanomolar affinity for bacterial CAs while being selective over human isoforms .
- Acetylcholinesterase (AChE) : This enzyme is involved in neurotransmission, and inhibition can lead to increased acetylcholine levels, potentially treating neurodegenerative diseases .
Antibacterial Activity
The compound shows promise as an antibacterial agent. Studies have demonstrated that sulfonamide derivatives can exhibit moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
In vitro assays have reported IC50 values indicating effective inhibition against these pathogens . The mechanism often involves the disruption of folate synthesis pathways in bacteria, a common target for sulfonamide antibiotics.
Case Studies
- Antibacterial Screening : A study evaluated several piperidine-based sulfonamides for their antibacterial properties. The synthesized compounds were tested against multiple bacterial strains, revealing that some derivatives had IC50 values significantly lower than traditional antibiotics, suggesting enhanced efficacy .
- Enzyme Binding Studies : Docking studies have shown that the compound can effectively bind to target enzymes such as dihydropteroate synthase, leading to irreversible inhibition of bacterial growth . This highlights its potential as a lead compound for developing new antibacterial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, inhibiting their activity.
- Steric Effects : The piperidine ring and chlorobenzyl group provide steric hindrance that may enhance binding affinity and selectivity towards specific enzymes .
Comparative Analysis
A comparison of this compound with other similar compounds reveals its unique properties:
Compound Name | IC50 (µM) | Target Enzyme/Activity | Notes |
---|---|---|---|
Compound A | 2.14 | AChE | Strong inhibitor |
Compound B | 21.25 | Urease | Moderate inhibitor |
4-Chloro Derivative | 0.63 | CA | High selectivity |
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O3S/c1-20(2)25(23,24)21-9-7-14(8-10-21)12-19-16(22)18-11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQJNLZUJPCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.